Adiantifoline

Description

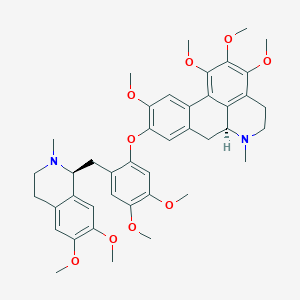

Structure

2D Structure

Properties

CAS No. |

20823-96-5 |

|---|---|

Molecular Formula |

C42H50N2O9 |

Molecular Weight |

726.9 g/mol |

IUPAC Name |

(6aS)-9-[2-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C42H50N2O9/c1-43-13-11-23-17-32(45-3)34(47-5)20-27(23)29(43)16-25-19-33(46-4)36(49-7)22-31(25)53-37-18-24-15-30-38-26(12-14-44(30)2)40(50-8)42(52-10)41(51-9)39(38)28(24)21-35(37)48-6/h17-22,29-30H,11-16H2,1-10H3/t29-,30-/m0/s1 |

InChI Key |

UEKRHVIBSZVFQN-KYJUHHDHSA-N |

SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

20823-96-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adiantifoline; NSC 146267; NSC-146267; NSC146267 |

Origin of Product |

United States |

Isolation and Source Elucidation of Adiantifoline

Botanical Sources and Chemotaxonomic Relevance of Adiantifoline

The occurrence of this compound is highly specific, a factor that provides valuable insights into the chemical relationships between plants. Its distribution is a key marker for chemotaxonomic studies.

Thalictrum Species as Primary Producers

This compound is primarily isolated from Thalictrum minus L. var. adiantifolium Hort., a member of the Ranunculaceae (buttercup) family. The genus Thalictrum is a rich source of a wide array of isoquinoline (B145761) alkaloids, including simple monomers and complex dimeric structures. The presence of highly complex dimeric alkaloids like this compound, which are formed through intricate biosynthetic pathways involving phenol-coupling reactions, is a significant chemotaxonomic marker. It suggests an advanced evolutionary state of the chemical machinery within this genus. The structural type of the dimeric linkage in this compound and related compounds helps in the chemical classification of Thalictrum species.

The biosynthesis of such complex molecules is characteristic of the order Ranunculales, with the Papaveraceae, Ranunculaceae, Berberidaceae, and Menispermaceae families being particularly known for producing a vast diversity of benzylisoquinoline alkaloids. The structural complexity of these alkaloids, including this compound, is of great interest in the study of plant evolution and chemical diversity.

Table 1: Botanical Source of this compound

| Family | Genus | Species | Variety | Common Name |

|---|---|---|---|---|

| Ranunculaceae | Thalictrum | minus | adiantifolium | Meadow-rue |

Other Plant Families Exhibiting this compound Presence

To date, the scientific literature has exclusively reported the isolation of this compound from Thalictrum minus var. adiantifolium. While the broader class of aporphine-benzylisoquinoline dimeric alkaloids is found in a few other plant families, there is currently no evidence to suggest the presence of this compound itself outside the Thalictrum genus within the Ranunculaceae family. This restricted distribution underscores its importance as a specific chemotaxonomic marker for this plant group.

Advanced Methodologies for Isolation and Purification

The isolation of pure this compound from its natural plant source is a multi-step process that requires a combination of extraction and chromatographic techniques to separate it from a complex mixture of other alkaloids and plant metabolites.

Chromatographic Techniques for Alkaloid Fractionation

The separation and purification of this compound from the crude alkaloid extract relies on various chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

A common initial step involves Column Chromatography (CC) . For the separation of alkaloids from Thalictrum species, silica (B1680970) gel or alumina (B75360) are frequently used as the stationary phase. The crude alkaloid mixture is loaded onto the column and eluted with a gradient of solvents of increasing polarity. This allows for the separation of the alkaloids into fractions of decreasing basicity and increasing polarity.

Preparative Thin-Layer Chromatography (PTLC) is another valuable technique for the purification of alkaloids like this compound. It operates on the same principles as analytical TLC but on a larger scale, allowing for the isolation of milligram quantities of the pure compound. For this compound, silica gel G plates have been used, and the separated compounds are visualized under UV light.

More advanced techniques such as Counter-Current Chromatography (CCC) offer a support-free liquid-liquid partition chromatography method that is particularly well-suited for the separation of alkaloids, minimizing the risk of irreversible adsorption that can occur with solid supports like silica gel.

Table 2: Chromatographic Techniques for this compound and Related Alkaloids

| Technique | Stationary Phase | Mobile Phase Examples | Purpose |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel, Alumina | Gradients of Chloroform (B151607), Methanol (B129727), Acetone | Initial fractionation of crude alkaloid extract |

| Preparative Thin-Layer Chromatography (PTLC) | Silica Gel G | Chloroform-Methanol mixtures | Purification of isolated fractions |

| Counter-Current Chromatography (CCC) | Liquid (two-phase solvent system) | Chloroform-Methanol-Water systems | High-purity separation of target alkaloids |

Extraction Procedures for Alkaloid Isolation

The initial step in obtaining this compound is its extraction from the dried and powdered plant material, typically the roots and aerial parts of Thalictrum minus. A standard procedure for the extraction of alkaloids involves the use of a polar organic solvent, followed by an acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds.

The general extraction process is as follows:

The dried and ground plant material is exhaustively extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature.

The resulting extract is concentrated under reduced pressure to yield a crude residue.

This residue is then subjected to an acid-base extraction. It is first dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble.

This acidic solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly acidic impurities.

The aqueous layer, containing the protonated alkaloids, is then made alkaline (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, rendering them soluble in organic solvents.

Finally, the alkaline aqueous solution is extracted with an organic solvent like chloroform or dichloromethane (B109758) to yield a crude mixture of the total alkaloids, which can then be subjected to chromatographic separation.

Biosynthetic Pathways and Mechanistic Studies of Adiantifoline Formation

Precursor Incorporation Studies in Thalictrum Species

The elucidation of the biosynthetic pathway of complex alkaloids like Adiantifoline heavily relies on precursor incorporation studies. These experiments involve feeding isotopically labeled compounds to the plant or cell cultures and tracking their incorporation into the final natural product. This methodology provides direct evidence of the metabolic route.

While direct isotopic labeling studies exclusively tracking the biosynthesis of this compound are not extensively documented in publicly available research, the general biosynthetic pathway for aporphine-benzylisoquinoline alkaloids is well-established, with (S)-reticuline recognized as a pivotal intermediate. nih.govnih.gov (S)-Reticuline serves as a critical branch-point intermediate leading to the formation of numerous benzylisoquinoline alkaloid types, including aporphines. nih.govnih.gov It is hypothesized that the biosynthesis of this compound follows this general pathway, where two monomeric units derived from (S)-reticuline are ultimately joined.

Precursor feeding experiments are a common strategy to enhance the production of secondary metabolites in plant cell cultures. nih.gov Such studies have been instrumental in understanding the biosynthesis of various alkaloids by confirming the roles of specific precursors. nih.gov

| Isotopically Labeled Precursor | Hypothesized Role in this compound Biosynthesis | General Evidence from BIA Biosynthesis |

| (S)-Reticuline | Serves as the central precursor for both the aporphine (B1220529) and the benzylisoquinoline moieties of this compound. | (S)-Reticuline is a well-established branch-point intermediate in the biosynthesis of aporphine-type alkaloids. nih.govnih.gov |

| Thalmelatine | While not a direct precursor in the primary pathway to the core structure, it could be involved in later modification steps or represent a related metabolic branch. | Specific incorporation studies for this compound are lacking. |

The biosynthetic cascade leading to this compound involves several intermediate compounds. Following the initial formation of (S)-reticuline from L-tyrosine, a series of enzymatic modifications occur to generate the monomeric units that will form the final dimeric structure. nih.gov For the aporphine half of this compound, (S)-reticuline is believed to undergo intramolecular oxidative coupling to form the characteristic aporphine core. The benzylisoquinoline portion is also derived from a reticuline-type precursor.

While specific intermediates for this compound are not definitively identified in the literature, the biosynthesis of related dimeric alkaloids in Thalictrum species provides insights into the likely intermediates. nih.govnih.gov

Enzymatic and Chemical Transformations in Dimeric Alkaloid Biosynthesis

The key transformation in the biosynthesis of this compound and other dimeric benzylisoquinoline alkaloids is the oxidative coupling of two monomeric phenolic precursors. rsc.org This reaction can result in the formation of either a carbon-carbon (C-C) or a carbon-oxygen (C-O) bond, leading to a wide diversity of dimeric structures. In the case of this compound, a C-O ether linkage connects the aporphine and benzylisoquinoline units.

These oxidative coupling reactions are catalyzed by specific and highly selective enzymes, primarily from the cytochrome P450 superfamily. rsc.org These enzymes, such as berbamunine (B191780) synthase (CYP80A1), are responsible for the regio- and stereo-selective coupling of phenolic compounds. researchgate.net The formation of both bisbenzylisoquinoline and aporphine alkaloids is often initiated by CYP80 enzymes. researchgate.net Oxidoreductases are crucial in forming the parent ring systems and determining the class of alkaloid produced. nih.gov

The general mechanism involves the oxidation of the phenolic precursors to generate radical species, which then couple to form the dimeric structure. This process is tightly controlled by the enzyme to ensure the correct linkage and stereochemistry of the final product.

Hypothesized Biosynthetic Schemes for Aporphine–Benzylisoquinoline Dimers

Based on the known chemistry of related compounds and the general principles of benzylisoquinoline alkaloid biosynthesis, a plausible biosynthetic scheme for this compound can be hypothesized.

The proposed pathway begins with two molecules of (S)-reticuline. One molecule undergoes intramolecular oxidative C-C coupling, catalyzed by a specific cytochrome P450 enzyme, to form an aporphine intermediate. The second molecule of (S)-reticuline, or a closely related derivative, serves as the benzylisoquinoline moiety.

The final and most critical step is the intermolecular oxidative C-O coupling of the aporphine intermediate with the benzylisoquinoline precursor. This reaction, also likely catalyzed by a cytochrome P450 enzyme, forms the diaryl ether bond that characterizes this compound and its isomers. The high degree of regio- and stereoselectivity observed in the natural product suggests a highly specific enzymatic control over this coupling reaction.

While the total synthesis of this compound has been achieved, confirming its proposed structure, the precise enzymatic steps and the exact sequence of events in its biosynthesis in Thalictrum minus remain a subject for further detailed investigation. rsc.org

Synthetic Strategies and Total Synthesis of Adiantifoline and Analogues

Pioneering Total Synthesis Approaches to Adiantifoline

The first total synthesis of this compound was a landmark achievement in natural product synthesis, confirming its structure and paving the way for the preparation of related compounds. rsc.org This pioneering work relied on the strategic application of classic and powerful reactions for the construction of the core aporphine (B1220529) and biaryl moieties.

A critical step in the synthesis of dimeric alkaloids like this compound is the formation of the biaryl bond that links the two monomeric units. The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, has been a foundational method for this purpose. wikipedia.orgbyjus.com This reaction is particularly well-suited for the creation of sterically hindered biaryl systems often found in natural products. wikipedia.orgrsc.org In the context of aporphine alkaloid synthesis, the Ullmann coupling provides a reliable method for constructing the C-C bond between the two aromatic rings of the different monomeric units. wikipedia.orgrsc.orgresearchgate.net The classic Ullmann reaction typically requires high temperatures and stoichiometric copper, but modern advancements have introduced milder conditions and catalytic systems. byjus.comrsc.orgorganic-chemistry.org

The general mechanism involves the oxidative addition of an aryl halide to a copper(I) species, followed by a second oxidative addition or a related process with another aryl halide molecule, and subsequent reductive elimination to form the biaryl bond. organic-chemistry.org

The construction of the characteristic aporphine ring system is another key challenge in the synthesis of this compound. The Pschorr cyclization is a powerful tool for this transformation, enabling the formation of the tetracyclic aporphine core. This reaction involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted aminostilbene (B8328778) or a related precursor. The Pschorr reaction has been instrumental in the synthesis of various aporphine alkaloids. documentsdelivered.com

Stereoselective and Regioselective Synthesis Challenges

The synthesis of complex molecules like this compound is fraught with challenges related to stereoselectivity and regioselectivity. nih.govrsc.org The presence of multiple stereocenters and the need to control the specific orientation of functional groups and covalent bonds demand highly precise synthetic methods.

Stereoselective synthesis, the ability to preferentially form one stereoisomer over others, is crucial for obtaining the biologically active form of the natural product. nih.govchemrxiv.org Challenges in achieving high stereoselectivity can arise from the subtle energetic differences between diastereomeric transition states. academie-sciences.fr

Regioselectivity, the control of the position of bond formation, is equally critical. rsc.orgrsc.org In the synthesis of this compound, regioselective control is paramount during the biaryl coupling and the cyclization steps to ensure the correct connectivity of the final molecule. The inherent reactivity of the aromatic rings can lead to mixtures of isomers if not properly controlled.

Development of Analogues and Related Dimeric Aporphine Scaffolds

The development of synthetic routes to this compound has also enabled the synthesis of analogues and related dimeric aporphine scaffolds, which are valuable for structure-activity relationship studies and the discovery of new therapeutic agents. nih.govnih.govmdpi.com

Nature often employs enzymes to achieve highly selective and efficient chemical transformations. In the biosynthesis of dimeric alkaloids, cytochrome P450 enzymes and peroxidases can catalyze oxidative coupling reactions to form the biaryl linkage. nih.govresearchgate.net This biomimetic approach has been explored in the laboratory for the synthesis of dimeric aporphines. nih.gov For instance, horseradish peroxidase has been used to catalyze the oxidative coupling of aporphine precursors. nih.gov Enzyme-catalyzed reactions offer the potential for high regio- and stereoselectivity under mild conditions, mimicking the natural synthetic pathway. researchgate.net

Photochemical reactions provide an alternative and powerful method for the synthesis of complex molecular architectures, including dimeric alkaloids. scripps.edu Photo-catalyzed oxidative phenol (B47542) coupling has been successfully applied to the synthesis of aporphine cores. nih.gov Furthermore, the photochemical conversion of a proaporphine-benzylisoquinoline dimer into an aporphine-benzylisoquinoline dimer has been reported, demonstrating the utility of light-induced reactions in the synthesis of these complex structures. nih.gov

Application of Advanced Organic Reactions in the Synthesis of this compound and its Analogues

The construction of the complex molecular architecture of this compound, a bisbenzylisoquinoline alkaloid, relies on the strategic application of advanced organic reactions. A pivotal challenge in the synthesis of this compound and its analogues is the formation of the diaryl ether linkage that connects the two benzylisoquinoline units. While the seminal total synthesis of this compound was accomplished, specific details regarding the application of modern catalytic methods like direct ortho-arylation are not extensively documented in readily accessible literature. rsc.orgrsc.org However, the synthesis of related bisbenzylisoquinoline alkaloids provides significant insights into the powerful strategies employed for the construction of such biaryl ether bonds, with the Ullmann condensation being a cornerstone reaction in this field.

The Ullmann condensation is a classic copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol. rsc.org In the context of synthesizing this compound analogues, this reaction would involve the coupling of a phenolic benzylisoquinoline moiety with a halogenated benzylisoquinoline derivative.

A hypothetical retrosynthetic analysis of this compound highlights the importance of the diaryl ether linkage, which can be forged using an Ullmann-type coupling reaction. This is illustrated in the scheme below:

Scheme 1: Retrosynthetic Analysis of this compound Highlighting the Diaryl Ether Linkage

The forward synthesis would then involve the coupling of these two key fragments under Ullmann conditions. The table below outlines a representative Ullmann condensation reaction for the formation of a diaryl ether linkage, a crucial step in the assembly of bisbenzylisoquinoline alkaloids.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Significance in this compound Synthesis |

| Phenolic Benzylisoquinoline | Halogenated Benzylisoquinoline | Cu catalyst, Base (e.g., K₂CO₃), High Temperature | Diaryl Ether Linked Bisbenzylisoquinoline | Formation of the core bisbenzylisoquinoline scaffold |

While the traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder and more efficient protocols. These advanced methods often utilize soluble copper catalysts with various ligands, enabling the reaction to proceed at lower temperatures and with greater functional group tolerance.

More recently, palladium-catalyzed C-H activation and ortho-arylation reactions have emerged as powerful tools for the construction of biaryl and diaryl ether linkages. These reactions offer a more atom-economical and step-efficient alternative to traditional cross-coupling methods that require pre-functionalization of both coupling partners. Although not explicitly reported for this compound itself, the application of ortho-arylation in the synthesis of complex natural products is well-established.

In a hypothetical application to the synthesis of an this compound analogue, a palladium catalyst could be employed to directly couple a C-H bond on one of the benzylisoquinoline rings with a halogenated partner, or through a directed C-H activation strategy. The table below summarizes the key features of such an advanced approach.

| Reaction Type | Key Features | Potential Application in this compound Analogue Synthesis |

| Palladium-Catalyzed Ortho-Arylation | Direct C-H bond functionalization | Formation of the diaryl ether linkage without pre-activation of one aryl ring. |

| High regioselectivity | Precise control over the position of the ether linkage. | |

| Milder reaction conditions compared to classical Ullmann | Improved compatibility with sensitive functional groups present in the benzylisoquinoline units. |

The development and application of these advanced organic reactions are crucial for the efficient and elegant synthesis of complex natural products like this compound and its analogues, paving the way for the exploration of their biological activities.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis Techniques

The structural determination of complex alkaloids like Adiantifoline is accomplished by integrating data from a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the carbon-hydrogen framework, while Mass Spectrometry (MS) provides critical information on molecular mass and fragmentation, confirming the molecular formula and revealing structural motifs. lookchem.comresearchgate.net Chiroptical methods such as Circular Dichroism (CD) are then employed to establish the absolute stereochemistry of the chiral centers. chemistry-chemists.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques (like COSY, HSQC, and HMBC), chemists can piece together the molecular puzzle of complex structures like this compound.

While a complete, experimentally-derived data table for this compound is not available in the reviewed literature, analysis of related dimeric alkaloids and specific mentions in the literature provide insight into its NMR characteristics. For instance, a key diagnostic signal in the ¹H NMR spectrum of this compound is the high-field chemical shift of the aromatic proton at the C(8') position, which appears at δ 5.71. chemistry-chemists.com This upfield shift is a characteristic feature for this class of alkaloids and was crucial in the initial assignment of its structure. chemistry-chemists.com Further detailed analysis, including Nuclear Overhauser Effect (nOe) difference spectroscopy, would be used to establish through-space proximities between protons, confirming the spatial arrangement of the different parts of the molecule. uodiyala.edu.iq

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: The following table is a representative example based on typical values for this class of alkaloid. Specific experimental data was not available in the cited sources.)

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-8' | 5.71 | Data not available |

| N-CH₃ | Data not available | Data not available |

Mass spectrometry is indispensable for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the elemental composition. The molecular formula of this compound has been reported as C₃₉H₄₄N₂O₈. ingentaconnect.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing large and polar molecules like alkaloids without causing significant fragmentation in the ion source. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts. For this compound (Molecular Weight: 668.78 g/mol based on the formula C₃₉H₄₄N₂O₈), ESI-MS would be expected to show a prominent ion at m/z 669.3175, corresponding to the [M+H]⁺ species. ingentaconnect.com

Time-of-Flight (TOF) mass analyzers are frequently coupled with ESI sources (ESI-TOF-MS) to provide high-resolution and accurate mass measurements. This capability is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. The use of LC-TOF-MS has been applied to the analysis of components in Thalictrum species, allowing for the confident identification of known alkaloids, including this compound, based on their precise mass. ingentaconnect.com An accurate mass measurement of the [M+H]⁺ ion for this compound was reported as 669.3170, which corresponds to the calculated value of 669.3174 for the formula C₃₉H₄₄N₂O₈. ingentaconnect.com

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. researchgate.net The resulting fragmentation pattern provides a fingerprint of the molecule and offers valuable clues about its structure. The cleavage of the dimeric structure often results in fragment ions corresponding to the individual monomeric units, which is a key technique in the analysis of dimeric alkaloids. A study analyzing the components of Thalictrum fortunei by LC-MS/MS reported several characteristic fragment ions for this compound. ingentaconnect.com

Table 2: MS/MS Fragmentation Data for this compound (Data sourced from an analysis of Thalictrum fortunei) ingentaconnect.com

| Precursor Ion (m/z) | Product Ions (m/z) |

|---|

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group and Chromophore Analysis

The initial characterization of this compound involved the use of infrared (IR) and ultraviolet (UV) spectroscopy to identify its key functional groups and chromophoric systems. While specific spectral data for this compound itself is not widely published in readily accessible literature, analysis of related aporphine-benzylisoquinoline alkaloids provides a strong indication of the expected spectroscopic features.

Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying the types of bonds and functional groups present in a molecule. For a compound with the complexity of this compound, the IR spectrum would be expected to show a series of characteristic absorption bands. For instance, a broad band in the region of 3400 cm⁻¹ would suggest the presence of a hydroxyl (-OH) group. Bands in the range of 2960-2850 cm⁻¹ are indicative of C-H stretching vibrations of alkane groups, while absorptions around 1600-1450 cm⁻¹ typically correspond to the stretching vibrations of aromatic carbon-carbon bonds. The presence of ether linkages (C-O-C), a key feature in this compound's structure, would likely be represented by strong absorptions in the 1260-1000 cm⁻¹ region.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H | 3550-3200 | Strong, broad |

| Aromatic C-H | 3100-3000 | Medium |

| Aliphatic C-H | 2960-2850 | Medium to Strong |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| Ether C-O | 1260-1000 | Strong |

Note: This table represents expected values based on the known structure of this compound and typical IR absorption ranges for its functional groups.

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and aromatic rings. The UV spectrum of this compound, recorded in ethanol (B145695), is reported to show absorption maxima (λmax) at 283 nm and 312 nm. These absorptions are characteristic of the benzylisoquinoline and aporphine (B1220529) chromophores within the dimeric structure, confirming the presence of these extended aromatic systems.

Interactive Data Table: Ultraviolet Absorption Data for this compound

| Solvent | λmax (nm) |

| Ethanol | 283 |

| Ethanol | 312 |

X-ray Crystallography in Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's absolute stereochemistry. While the initial structural elucidation of this compound was primarily based on spectroscopic methods and chemical degradation, the absolute configuration of related complex alkaloids has been definitively established using X-ray crystallography.

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the precise determination of the spatial orientation of all its atoms and stereocenters. This technique is particularly crucial for complex natural products with multiple chiral centers, where relative stereochemistry might be inferred from spectroscopic data, but the absolute configuration can only be unambiguously determined through crystallographic analysis of the natural product or a suitable derivative containing a heavy atom. Although a specific X-ray crystallographic study for this compound has not been prominently reported, this technique remains the gold standard for the absolute structural confirmation of such complex alkaloids.

Chemical Derivatization and Degradation for Structural Confirmation

In the absence of a definitive X-ray crystal structure, classical methods of chemical derivatization and degradation have played a crucial role in confirming the structural features of this compound. These methods involve chemically modifying the molecule or breaking it down into smaller, identifiable fragments.

The structural assignment of this compound was significantly supported by its chemical interconversion to known compounds. For instance, the dimeric nature and the connectivity of the two monomeric units were probed through specific cleavage reactions. While detailed experimental accounts of the degradation of this compound are scarce in modern literature, the initial structural elucidation relied on such classical chemical techniques to piece together the molecular puzzle. The total synthesis of (+)-adiantifoline ultimately confirmed the structure that had been proposed based on this combination of spectroscopic evidence and chemical correlation. This synthetic confirmation serves as a powerful validation of the structural deductions made through analytical methods.

Mechanistic Investigations of Adiantifoline S Biological Activities in Vitro/cellular

In Vitro Assays for Biological Activity Screening

In vitro screening is a fundamental step in drug discovery, allowing for the rapid assessment of a compound's potential therapeutic effects in a controlled laboratory setting. nih.gov These assays are crucial for identifying and characterizing the bioactivity of natural products. However, specific screening results for Adiantifoline are not documented in the available scientific literature.

The evaluation of antimalarial activity in vitro typically involves exposing parasitic models, most commonly Plasmodium falciparum, to varying concentrations of a test compound. nih.govnih.gov The effectiveness of the compound is often determined by measuring the inhibition of parasite growth, which can be quantified using methods like the SYBR Green I assay, microscopy-based counting of parasites, or lactate (B86563) dehydrogenase assays. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of parasitic growth, is a key parameter derived from these studies. researchgate.netresearchgate.netnih.gov

Despite the established protocols for antimalarial screening, no specific studies detailing the IC50 value or the trophozoitocidal, schizonticidal, or gametocytocidal effects of this compound against P. falciparum or other malaria parasites were found. nih.govnih.gov

The antiproliferative and cytotoxic potential of a compound is assessed using various cancer and non-cancer cell lines. nih.govmdpi.com Assays such as the MTT, SRB (sulforhodamine B), or crystal violet assays are commonly employed to measure cell viability and proliferation. researchgate.netnih.gov From these dose-response experiments, the IC50 value is calculated to quantify the concentration at which the compound inhibits cell growth by 50%. science.govnih.govnih.gov This provides an indication of the compound's potency and its potential as an anticancer agent. mdpi.commdpi.com

No specific data from in vitro studies on the antiproliferative or cytotoxic effects of this compound on any cell lines were identified. Consequently, IC50 values for this compound are not available.

The antimicrobial activity of a compound is determined by its ability to inhibit the growth of or kill pathogenic bacteria and fungi. nih.govnih.gov Standard methods, such as the broth microdilution or agar (B569324) dilution assays, are used to determine the Minimum Inhibitory Concentration (MIC). researchgate.netnih.govnpl.co.ukidexx.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. idexx.dkproquest.com

Specific studies investigating the antimicrobial properties of this compound against bacterial and fungal pathogens have not been reported. Therefore, no MIC values for this compound are available.

In vitro assays for immunosuppressive activity evaluate a compound's ability to modulate immune responses. nih.gov These assays often involve the use of lymphocytes, such as in mixed lymphocyte reactions (MLR), where the proliferation of T cells in response to stimuli is measured. nih.gov Inhibition of this proliferation indicates potential immunosuppressive effects.

There is no available research data from in vitro studies to suggest or confirm any immunosuppressive properties of this compound.

The vasorelaxant effects of a compound are typically studied using isolated blood vessel preparations, such as aortic rings, in an organ bath setup. These tissues are pre-contracted with an agent like phenylephrine, and the ability of the test compound to induce relaxation is measured. These experiments can elucidate the mechanisms involved, such as endothelium-dependent or -independent pathways.

No studies were found that investigated the potential vasorelaxant mechanisms of this compound in any cellular or tissue models.

Enzyme Inhibition Studies Relevant to Biological Pathways

Enzyme inhibition is a common mechanism of action for many drugs. nih.govbioninja.com.au Studies in this area investigate how a compound interacts with specific enzymes to block their activity, which can disrupt a biological pathway. savemyexams.comstudymind.co.uk This can be achieved through competitive, non-competitive, or other types of inhibition. youtube.com

Specific research detailing the inhibitory effects of this compound on any enzymes involved in biological pathways could not be located in the searched scientific literature.

Cyclic AMP Phosphodiesterase Inhibition

Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger involved in a multitude of cellular processes. nih.govnih.gov Its intracellular concentration is regulated by the activity of phosphodiesterases (PDEs), enzymes that catalyze its breakdown. nih.govclevelandclinic.org Inhibition of these enzymes leads to an increase in intracellular cAMP levels, which can trigger various physiological responses, including smooth muscle relaxation and bronchodilation. clevelandclinic.orgwikipedia.orgnih.govyoutube.com

PDE inhibitors are classified based on their selectivity for different PDE isoenzymes. clevelandclinic.org For instance, PDE3 inhibitors are known to increase cAMP in cardiac and vascular smooth muscle, leading to inotropic and vasodilatory effects. nih.govnih.gov PDE4 inhibitors are associated with anti-inflammatory responses and are being explored for cognitive enhancement. clevelandclinic.orgresearchgate.net PDE5 inhibitors primarily act on cyclic guanosine (B1672433) monophosphate (cGMP) and are used in the treatment of erectile dysfunction and pulmonary hypertension. nih.govwikipedia.org

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov These eicosanoids are potent inflammatory mediators. nih.govmdpi.comfrontiersin.org COX exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. nih.gov 5-Lipoxygenase (5-LOX) is responsible for the synthesis of leukotrienes, which are involved in various inflammatory diseases. oup.comcapes.gov.br Therefore, the inhibition of these enzymes is a key strategy for the development of anti-inflammatory drugs. nih.govdrugbank.com

Studies on the methanolic extract of Adiantum latifolium, a plant from which this compound can be isolated, have demonstrated significant antinociceptive and anti-inflammatory activities in animal models. nih.govresearchgate.net The extract was found to inhibit carrageenan-induced paw edema and arachidonic acid-induced ear edema, suggesting a potential interaction with the arachidonic acid cascade. nih.govresearchgate.net Furthermore, the extract was shown to reduce the levels of interleukin-1β (IL-1β), a pro-inflammatory cytokine. nih.govresearchgate.net While these findings point towards an anti-inflammatory potential, direct in vitro studies confirming the inhibitory activity of pure this compound on COX-1, COX-2, and 5-LOX are needed to establish a definitive link. The anti-inflammatory properties of various natural products, including other alkaloids, have been attributed to their ability to inhibit these enzymes. mdpi.comfrontiersin.orgnih.govnih.gov

Investigation of Cellular and Molecular Targets

Modulation of Multidrug Resistance (MDR) Mechanisms (Analogue-based studies)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). mdpi.comnih.gov These transporters actively efflux a wide range of anticancer drugs from tumor cells, reducing their intracellular concentration and efficacy. mdpi.comnih.gov Some bisbenzylisoquinoline alkaloids, a class of compounds to which this compound belongs, have been investigated for their potential to reverse MDR. taylorandfrancis.com For instance, tetrandrine, a bis-benzylisoquinoline alkaloid, has been reported to inhibit the function of P-gp. taylorandfrancis.com

Analogue-based studies on structurally related compounds provide insights into the potential mechanisms by which this compound might interact with MDR. The development of synthetic analogues of natural compounds is a common strategy to enhance their therapeutic properties and overcome resistance. mdpi.comnih.govmdpi.comnih.gov While direct studies on this compound's role in MDR modulation are not available, the known activity of other bisbenzylisoquinoline alkaloids suggests that this could be a promising area for future research. taylorandfrancis.com

Impact on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling Pathways (Analogue-based studies)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. bioxcell.commybiosource.com Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. nih.govbohrium.com The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. mybiosource.comnih.gov

Direct evidence of this compound's impact on VEGFR-2 signaling is not present in the current literature. However, the anti-angiogenic potential of other natural products and their synthetic analogues has been explored. nih.govnih.gov For example, some flavonoids and other polyphenols have been shown to inhibit factors associated with angiogenesis. nih.govmdpi.com Given the cytotoxic and antitumor activities reported for the broader class of bisbenzylisoquinoline alkaloids, investigating the effects of this compound and its analogues on VEGFR-2 signaling could reveal a novel mechanism of action. researchgate.netnih.gov

Induction of Apoptosis in Cellular Models (Analogue-based studies)

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Many chemotherapeutic agents exert their anticancer effects by inducing apoptosis in tumor cells. researchgate.netnih.gov This can occur through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins. researchgate.netnih.gov

The cytotoxic properties of bisbenzylisoquinoline alkaloids suggest that they may induce apoptosis. researchgate.net Studies on thalicarpine, a structurally related aporphine-benzylisoquinoline alkaloid, have shown that it possesses antiproliferative and antitumor activities, causing cell cycle arrest. nih.gov While this does not directly confirm apoptosis induction, it points to an interference with cell proliferation pathways that could lead to apoptosis. nih.gov Furthermore, studies on synthetic analogues of other natural products have demonstrated their ability to induce apoptosis in cancer cell lines. nih.govnih.gov For instance, some benzo[g]quinazoline (B13665071) derivatives have been shown to induce apoptosis in breast cancer cells. nih.gov Although direct studies on this compound-induced apoptosis are lacking, the established cytotoxic profile of the bisbenzylisoquinoline alkaloid class suggests that this is a plausible mechanism of action that warrants further investigation. researchgate.net

Structure Activity Relationship Sar Studies of Adiantifoline and Its Analogues

Correlations Between Structural Modifications and Biological Potency

Research into the dimeric aporphine-benzylisoquinoline class, to which Adiantifoline belongs, has revealed important correlations between specific structural changes and resulting biological potency. Modifications to the core structure can significantly enhance or diminish the compound's activity.

Studies have shown that alterations to the nitrogen atom in the benzylisoquinoline portion have a notable impact on cytotoxicity. For instance, the conversion of the tertiary amine in parent aporphine-benzylisoquinoline alkaloids to a 2′-N-oxide results in analogues that are less biologically active. nih.gov Similarly, the introduction of a double bond at the 6a,7 position to create 6a,7-dehydroaporphine–benzylisoquinoline dimeric alkaloids also leads to a decrease in activity compared to the parent compounds. nih.gov

This suggests that both the oxidation state of the nitrogen and the saturation of the aporphine (B1220529) ring system are critical determinants of the molecule's biological potency. For example, (+)-thalifaberine and its parent analogues demonstrated higher activity than their 2′-N-oxide or 6a,7-dehydro derivatives. nih.gov In other studies focusing on antimalarial activity, subtle differences between related dimers, such as (+)-thalifaberine and (+)-thalifasine, resulted in varied potencies against Plasmodium falciparum clones, with (+)-thalifasine showing more potent activity. nih.gov

Table 1: Comparison of Biological Activity of Parent Alkaloids and Their Analogues

| Compound Type | Structural Modification | Effect on Biological Potency | Source |

|---|---|---|---|

| Aporphine-Benzylisoquinoline | Oxidation of nitrogen to 2′-N-oxide | Decreased activity | nih.gov |

| Aporphine-Benzylisoquinoline | Dehydrogenation to 6a,7-dehydro analogue | Decreased activity | nih.gov |

| Benzophenanthridine Alkaloids | Hydrogenation of quaternary iminium | Decreased activity | plos.org |

Identification of Pharmacophoric Features within the Dimeric Aporphine–Benzylisoquinoline Scaffold

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For the dimeric aporphine–benzylisoquinoline scaffold, the core structure itself is the primary pharmacophoric feature. This scaffold consists of an aporphine unit and a benzylisoquinoline unit linked by an ether bond. nih.gov The specific arrangement of these two large, relatively rigid units creates a unique three-dimensional shape that allows it to interact with biological targets.

Furthermore, studies on related isoquinoline (B145761) alkaloids, such as benzophenanthridines, indicate that a quaternary nitrogen atom is a key feature for enhanced antimicrobial activity. plos.org Quaternary alkaloids were found to be more potent than their corresponding hydrogenated (tertiary amine) counterparts. plos.org This suggests that the positive charge on the nitrogen atom in the isoquinoline system is a critical pharmacophoric element, likely involved in strong ionic interactions with the biological target. The integrity of the fused ring systems and the spatial relationship between the aporphine and benzylisoquinoline moieties are thus considered essential for biological potency. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activity. mdpi.com For a series of compounds like this compound and its analogues, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. researchgate.net These methods map the steric, electrostatic, and other physicochemical properties of the molecules and relate them to their observed biological potency. researchgate.net

While specific QSAR studies focused exclusively on this compound are not prominent in the literature, the methodology is widely applied to various classes of compounds. mdpi.comnih.gov A validated QSAR model for this compound analogues would serve as a predictive tool. nih.gov It could be used to forecast the biological activity of newly designed, hypothetical structures before they are synthesized, thereby saving significant time and resources in the drug discovery process. nih.gov The model would generate contour maps highlighting regions where modifications—such as adding bulky groups, or electron-donating or electron-withdrawing groups—would likely increase or decrease potency. researchgate.net

In Silico Approaches to Predict and Understand Structure-Activity

In silico, or computational, methods are powerful tools for investigating how a molecule like this compound interacts with biological systems at a molecular level. These approaches can predict binding behavior and elucidate the structural basis for a compound's activity.

Virtual screening and molecular docking are key computational tools used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. ajchem-a.complos.org Molecular docking algorithms place the ligand into the binding site of a target protein in various conformations and score the resulting poses based on how well they fit and the intermolecular interactions they form. ajchem-a.comnih.gov

Although specific molecular docking studies for this compound are not extensively documented, this technique is highly applicable to its class of compounds. For example, docking has been successfully used to study the interaction of other isoquinoline alkaloids with their enzymatic targets. nih.gov For this compound, this approach could be used to screen large libraries of its analogues against potential protein targets to identify which compounds are most likely to bind strongly. ajchem-a.com The results, often presented as a docking score or binding energy, help prioritize which new analogues should be synthesized and subjected to experimental testing. plos.orgnih.gov

Beyond predicting if a molecule will bind, computational analyses can reveal the specific non-covalent interactions that stabilize the ligand-target complex. nih.govfrontiersin.org These interactions include hydrogen bonds, hydrophobic contacts, ionic bonds, and van der Waals forces. frontiersin.org By analyzing the docked pose of this compound or its analogues within a target's binding site, researchers can identify the key amino acid residues that are critical for the interaction. nih.gov

For instance, a computational model might show that a specific hydroxyl group on the this compound scaffold acts as a hydrogen bond donor to a backbone carbonyl group of an amino acid in the receptor, while an aromatic ring fits snugly into a hydrophobic pocket lined by nonpolar residues. This detailed understanding of ligand-target interactions provides a rational basis for the observed biological activity and guides further structural modifications to enhance potency and selectivity. nih.gov

Advanced Analytical Methodologies for Adiantifoline Quantification and Profiling

Chromatographic Techniques for Complex Mixture Analysis

Chromatographic methods are indispensable for the separation of individual components from the intricate mixtures characteristic of plant extracts. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the analysis of a wide array of natural products. This powerful hyphenated technique is well-suited for the analysis of non-volatile and thermally labile compounds, a category into which many complex plant-derived molecules fall. While specific HPLC-MS methods for the direct quantification of Adiantifoline are not detailed in the available scientific literature, the general applicability of this technique for the analysis of similar compounds is well-established.

The versatility of HPLC-MS allows for both qualitative and quantitative analyses. For quantification, various modes of mass spectrometric detection can be employed, including selected ion monitoring (SIM) and multiple reaction monitoring (MRM), which offer high selectivity and sensitivity. Although no specific quantitative data for this compound is available, an illustrative example of how such data would be presented is shown in Table 1.

Table 1: Illustrative HPLC-MS/MS Parameters for the Quantification of a Hypothetical Analyte This table is for illustrative purposes only as no specific data for this compound was found.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

|---|---|---|---|---|

| Hypothetical Analyte 1 | 450.2 | 260.1 | 30 | 5.8 |

| Hypothetical Analyte 2 | 394.2 | 278.0 | 25 | 7.2 |

Spectrophotometric Determination Methods

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

While no specific spectrophotometric method for the determination of this compound has been reported, this technique is frequently employed for the quantification of various classes of phytochemicals, such as flavonoids and alkaloids, after appropriate sample preparation and method validation. The development of a spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) for this compound and establishing a linear calibration curve over a specific concentration range. An illustrative example of validation parameters for a hypothetical spectrophotometric method is presented in Table 3.

Table 3: Illustrative Validation Parameters for a UV-Vis Spectrophotometric Method This table is for illustrative purposes only as no specific data for this compound was found.

| Parameter | Result |

|---|---|

| Linearity Range (µg/mL) | 5 - 25 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) (µg/mL) | 0.5 |

| Limit of Quantification (LOQ) (µg/mL) | 1.5 |

Derivatization Procedures for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties. This technique is particularly useful for enhancing the detectability of compounds in chromatographic and spectrophotometric analyses. For instance, derivatization can increase the volatility of a compound for GC-MS analysis or introduce a chromophore or fluorophore to enhance its detection by UV-Vis or fluorescence spectroscopy.

Specific derivatization procedures for this compound have not been described in the scientific literature. However, common derivatization reactions for natural products include silylation, acylation, and alkylation to increase volatility for GC-MS. For HPLC with UV or fluorescence detection, reagents that react with specific functional groups to form highly absorbing or fluorescent derivatives are employed. The choice of derivatizing agent and reaction conditions would depend on the functional groups present in the this compound molecule.

Quality Control and Standardization of Plant Extracts Containing this compound

The quality control and standardization of plant extracts are crucial to ensure their consistency, safety, and efficacy. This involves a series of analytical procedures to confirm the identity, purity, and content of active or marker compounds. For an extract containing this compound, a comprehensive quality control protocol would be necessary.

Future Research Directions and Translational Perspectives

Exploring Novel Biological Activities and Targets

The discovery of novel therapeutic agents often begins with the systematic screening of natural products for a wide range of biological activities nih.govnih.govresearchgate.net. Adiantifoline, as a complex alkaloid, warrants comprehensive investigation to uncover its full pharmacological potential. A crucial future direction is the broad-based screening of this compound against diverse biological targets.

Detailed research should focus on subjecting this compound to a battery of assays to identify new activities. This includes, but is not limited to, evaluating its effects on various cancer cell lines, its potential as an antimicrobial agent against drug-resistant bacteria and fungi, and its activity in models of inflammatory and neurodegenerative diseases. High-throughput screening campaigns are instrumental in this initial phase. Subsequent identification of the specific molecular targets responsible for any observed bioactivity is paramount. Techniques such as chemical proteomics can be employed to pinpoint the proteins that directly interact with this compound, thereby revealing its mechanism of action at a molecular level nih.gov. Discovering novel activities and the corresponding molecular targets is the foundational step for any subsequent drug development effort.

Development of this compound-Based Chemical Probes

To precisely identify the molecular targets of this compound and understand how it functions within a complex biological system, the development of specialized chemical tools is essential. Activity-based chemical probes are powerful reagents for functional proteomics, designed to covalently label their protein targets within a native cellular environment.

A key future objective is the rational design and synthesis of this compound-based chemical probes. Such a probe would typically consist of three key components:

The this compound scaffold itself, to retain binding affinity for its target(s).

A photoreactive group, such as a diazirine or benzophenone, which upon UV irradiation forms a covalent bond with the target protein osdd.net.

A bioorthogonal handle, like a terminal alkyne or azide, for subsequent attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via click chemistry.

The development of such probes would enable affinity-based protein profiling experiments. By treating cell lysates or live cells with the probe, researchers could isolate and identify the specific proteins that this compound binds to using mass spectrometry. This approach provides direct evidence of target engagement and is a critical step in validating the compound's mechanism of action.

Application of Advanced In Vitro Models in Mechanistic Studies

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power in drug discovery. The application of more physiologically relevant models is a critical step in evaluating the therapeutic potential of compounds like this compound.

Three-Dimensional (3D) Cell Culture Models

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, more accurately mimic the architecture, cell-cell interactions, and nutrient gradients of in vivo tumors researchgate.net. These models provide a superior platform for assessing the efficacy of potential anti-cancer agents.

Future mechanistic studies on this compound should transition from 2D monolayers to 3D culture models. For instance, if this compound shows preliminary anti-cancer activity, its effects on the growth, viability, and invasion of tumor spheroids or patient-derived organoids should be assessed. These models allow for the evaluation of drug penetration and efficacy in a system that more closely resembles a solid tumor, offering more clinically translatable data than traditional assays.

Ex Vivo Patient Tissue (EVPT) Platforms (for related compounds)

Ex vivo patient tissue (EVPT) platforms represent a highly translational research model, utilizing fresh, viable patient tumor tissue for drug testing. These platforms preserve the native tumor microenvironment, including endogenous immune cells, stromal components, and the extracellular matrix, offering a unique opportunity to study drug response in a patient-specific context nih.gov.

While no studies have yet applied this technology to this compound, it stands as a significant future direction. Once a clear biological activity is established, evaluating this compound on an EVPT platform could provide invaluable insights into its efficacy and its effects on the various cellular components of the tumor microenvironment. This approach is particularly valuable for assessing immuno-modulatory effects and can help predict clinical response with greater accuracy than other preclinical models.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biosynthesis and Mechanism Elucidation

To gain a comprehensive, system-wide understanding of this compound's biological effects and its natural production, the integration of various "omics" technologies is indispensable.

Mechanism Elucidation via Proteomics: Quantitative proteomics can be used to analyze global changes in protein expression in cells or tissues following treatment with this compound. By comparing the proteome of treated versus untreated cells, researchers can identify entire signaling pathways and cellular processes that are perturbed by the compound. This unbiased approach can uncover mechanisms of action that would be missed by hypothesis-driven methods and can reveal potential biomarkers of response nih.gov.

Biosynthesis Elucidation via Multi-Omics: The natural production of this compound in Thalictrum honanense is likely a complex process involving numerous enzymes. The integration of genomics, transcriptomics, and metabolomics can be used to identify the biosynthetic gene cluster responsible for its production. By correlating gene expression profiles with the presence of this compound and its precursors, the specific genes and enzymes in the pathway can be identified. This knowledge is a prerequisite for the metabolic engineering approaches described in the next section.

Synthetic Biology Approaches for Enhanced this compound Production

The production of many valuable natural products is limited by their low abundance in the native source organism, making large-scale production for research and clinical development unsustainable or commercially unviable. Synthetic biology offers a powerful solution to this challenge by engineering microbial "cell factories" for the heterologous production of complex molecules.

A critical long-term goal for this compound research is to establish a sustainable production platform using synthetic biology. This involves:

Identifying the complete biosynthetic pathway for this compound using the omics approaches described previously nih.gov.

Transferring the identified biosynthetic genes into a well-characterized microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

Utilizing metabolic engineering and synthetic biology tools to optimize the pathway, balance metabolic flux, and maximize the yield of this compound.

Successfully engineering a microbial host to produce this compound would provide a reliable, scalable, and cost-effective supply, thereby removing a major bottleneck for advanced preclinical and potential clinical development.

Q & A

Q. How should researchers manage and share this compound-related data to comply with FAIR principles?

- Answer:

- Formats: Raw spectra (JCAMP-DX), crystallography data (CIF), and bioassay data (CSV).

- Repositories: Deposit in Zenodo, ChEMBL, or institutional databases.

- Metadata: Include extraction protocols, instrument parameters, and statistical codes .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Answer: Use nonlinear regression (e.g., Hill equation) in GraphPad Prism or R (drc package). Report R², p-values, and 95% confidence intervals. For multi-variable data, apply ANOVA with post-hoc Tukey tests .

Ethical & Methodological Pitfalls

Q. How can researchers mitigate bias in this compound’s bioactivity studies?

Q. What ethical considerations apply to in vivo studies involving this compound?

- Answer: Adhere to ARRIVE guidelines for animal studies. Obtain IRB/IACUC approval, justify sample sizes, and minimize distress. For human cell lines, confirm ethical sourcing (e.g., ATCC certifications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.